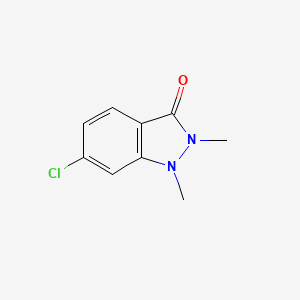

6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one

Description

Contextual Overview of Indazolone Derivatives in Heterocyclic Chemistry

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds, characterized by a bicyclic structure formed from the fusion of a benzene (B151609) and a pyrazole (B372694) ring. google.com These scaffolds are of great importance in medicinal chemistry as they form the core of numerous pharmacologically active agents. nih.gov While the indazole ring system is rare in nature, a vast number of synthetic derivatives have been developed, exhibiting a wide array of biological activities. austinpublishinggroup.com

Within this family, indazol-3-ones, which can be considered derivatives of 3H-indazole, are well-documented and have been the subject of considerable research. austinpublishinggroup.com The 1,2-dihydro-3H-indazol-3-one structure is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Derivatives of this scaffold have been investigated for a range of therapeutic applications. nih.gov The planar nature of the indazole ring allows for extensive functionalization at various positions, enabling the synthesis of a diverse library of compounds with distinct properties. frontiersin.org

Evolution of Research on Indazolone Synthesis and Reactivity

The synthesis of the indazolone skeleton has been a long-standing objective for organic chemists, leading to the development of numerous synthetic strategies over the years. nih.gov Early methods often involved the cyclization of precursors like 2-hydrazino-benzoic acids. google.com

Over time, research has focused on developing more efficient, versatile, and milder synthetic routes. Modern approaches include:

Metal-Catalyzed Reactions: Copper- and palladium-catalyzed reactions have become powerful tools for constructing the indazolone core, often involving intramolecular C-N bond formation. organic-chemistry.org

Photochemical Methods: A notable advancement is the use of photochemical cyclization. For instance, 1,2-dihydro-3H-indazol-3-ones can be synthesized from o-nitrobenzyl alcohols and primary amines in an aqueous solvent at room temperature, offering a green and efficient alternative to harsher, high-temperature methods. nih.govorganic-chemistry.orgnih.gov This process often proceeds through a key o-nitrosobenzaldehyde intermediate generated in situ. nih.govorganic-chemistry.org

Reductive N-N Bond Formation: Methods utilizing reagents like B₂(OH)₄ have been developed for the efficient reductive N-N bond formation to yield 2-substituted indazolones under mild, metal-free conditions. organic-chemistry.org

Friedel-Crafts Cyclization: The use of masked N-isocyanate precursors allows for the formation of indazolones via Friedel-Crafts cyclization. organic-chemistry.org

The reactivity of the indazolone scaffold has also been explored, particularly the functionalization at the N1 and N2 positions. Alkylation reactions, for instance, are commonly performed in the presence of a base to introduce substituents on the nitrogen atoms of the heterocyclic ring. google.com

| Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Photochemical Cyclization | o-Nitrobenzyl alcohols, Primary amines | Mild, room temperature, aqueous solvent, green chemistry | nih.govorganic-chemistry.org |

| B₂ (OH)₄-Mediated Reductive Cyclization | Substituted nitro compounds, Amines | Metal-free, mild conditions, broad substrate scope | organic-chemistry.org |

| Friedel-Crafts Cyclization | Masked N-isocyanate precursors | Utilizes classic electrophilic aromatic substitution | organic-chemistry.org |

| Base-mediated in situ Intermediate Formation | o-Nitrobenzyl alcohols, Primary amines | Involves o-nitrosobenzaldehyde intermediate without photochemical activation | organic-chemistry.org |

| Cyclization of 2-Hydrazino-benzoic Acids | 2-Hydrazino-benzoic acid derivatives | A more traditional approach to the indazolone core | google.com |

Specific Focus on 6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one within the Indazolone Class

The compound this compound represents a specific derivative within the broader class of indazolones. While extensive research on this exact molecule is not widely published, its structure combines several features of chemical interest: the indazolone core, a chloro-substituent on the benzene ring, and methyl groups at both the N1 and N2 positions.

The synthesis of this compound would logically follow the general principles established for indazolone chemistry. A plausible synthetic pathway could involve the preparation of a 6-chloro-substituted indazolone, followed by a sequential or one-pot dimethylation reaction at the N1 and N2 positions. The alkylation of the indazolone nitrogen atoms is typically achieved using an alkylating agent like methyl iodide in the presence of a suitable base. google.com

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉ClN₂O |

| Molecular Weight | 196.63 g/mol |

| CAS Number | 1354331-15-3 |

| Property | Predicted Value |

|---|---|

| LogP (Octanol-Water Partition Coefficient) | 1.8 - 2.2 |

| Topological Polar Surface Area (TPSA) | 32.9 Ų |

| Number of Hydrogen Bond Acceptors | 2 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 0 |

The study of specifically substituted indazolones like this compound contributes to a deeper understanding of structure-activity relationships within this important class of heterocyclic compounds. Further research into its synthesis, reactivity, and potential applications would be a valuable addition to the field.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,2-dimethylindazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-11-8-5-6(10)3-4-7(8)9(13)12(11)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVXSCXRYFXCSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)C(=O)N1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Organic Transformations of 6 Chloro 1,2 Dimethyl 1,2 Dihydro 3h Indazol 3 One

Electrophilic and Nucleophilic Reactivity of the Indazolone Core

Electrophilic Aromatic Substitution on the Chlorinated Indazole Ring

No specific studies detailing electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions on the benzene (B151609) ring of 6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one have been found. The directing effects of the chloro, N-methyl, and fused pyrazolone (B3327878) moieties on the regioselectivity of such reactions remain experimentally unconfirmed for this specific scaffold.

Nucleophilic Reactions at the Carbonyl Group and Other Sites

The reactivity of the C3-carbonyl group in this compound towards nucleophiles (e.g., organometallic reagents, hydrides, amines) has not been specifically reported. Furthermore, literature on nucleophilic aromatic substitution to displace the C6-chloro substituent is not available for this compound.

Ring-Opening and Rearrangement Reactions

Investigations into the stability of the this compound scaffold under various conditions (acidic, basic, thermal) are not present in the current body of literature. As such, no specific ring-opening or skeletal rearrangement products and mechanisms can be described.

Oxidation and Reduction Chemistry of the Indazolone Scaffold

There is a lack of published data on the behavior of this compound when subjected to common oxidizing or reducing agents. The specific outcomes of reactions targeting the carbonyl group or other parts of the molecule under these conditions are unknown.

Photochemical Transformations and Photophysical Properties

While photochemical methods for the synthesis of the general 1,2-dihydro-3H-indazol-3-one core have been reported, the specific photochemical transformations of this compound upon irradiation are not documented. Similarly, its photophysical properties, including absorption and emission spectra, quantum yields, and excited-state reactivity, have not been characterized.

Mechanistic Studies and Theoretical Elucidation of Indazolone Chemistry

Investigation of Reaction Mechanisms in Indazolone Synthesis and Transformations

Understanding the stepwise process of bond formation and cleavage is fundamental to controlling the synthesis of indazolones. Experimental techniques provide insight into reaction rates, pathways, and the transient species that govern the transformation from reactants to products.

Kinetic studies, including the analysis of reaction rates under varying conditions and the determination of kinetic isotope effects (KIE), offer quantitative insights into reaction mechanisms. For instance, in transition metal-catalyzed C-H activation reactions involving indazolones, a kinetic isotope effect study can reveal whether the C-H bond cleavage is the rate-determining step of the reaction. acs.orgresearchgate.net

A study on the palladium-catalyzed annulation of 1-arylindazolones with allenoates conducted deuteration experiments to probe the mechanism. acs.org The investigation revealed a primary kinetic isotope effect, indicating that the C-H bond activation is involved in the rate-determining step of this particular transformation. Similarly, in a silver(I)-mediated intramolecular oxidative C-H amination for the synthesis of 1H-indazoles, a KIE value of 1.04 was measured, suggesting that the C-H bond cleavage is not involved in the rate-determining stage of that specific reaction. nih.gov

Table 1: Representative Kinetic Isotope Effect (KIE) Data in Indazole Synthesis

| Reaction Type | Catalyst/Mediator | kH/kD Value | Implication for Rate-Determining Step | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Annulation of 1-Arylindazolones | Pd(OAc)₂ | Primary KIE observed | C-H bond activation is involved | acs.org |

| Ag(I)-Mediated Intramolecular C-H Amination | Ag(I) | 1.04 | C-H bond cleavage is not involved | nih.gov |

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction. wikipedia.org By replacing an atom (e.g., hydrogen) with its heavier isotope (e.g., deuterium), chemists can follow the label's position in the products to confirm or refute a proposed mechanistic pathway. wikipedia.orgscripps.edu This method is particularly useful for distinguishing between different possible reaction routes in complex transformations.

In the context of indazolone chemistry, deuteration experiments serve as a common form of isotopic labeling. For example, to understand the mechanism of C-H activation, a substrate can be prepared where the specific hydrogen atom believed to be involved in the reaction is replaced with deuterium. acs.org Comparing the reaction of the labeled and unlabeled substrates can provide definitive evidence for the proposed pathway. acs.org While specific isotopic labeling studies for 6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one are not extensively documented, such experiments on the broader indazolone class are crucial for mechanistic validation. acs.org

Many indazolone syntheses proceed through transient intermediates that are not isolated in the final reaction mixture. Identifying and characterizing these species is key to a complete mechanistic understanding. diva-portal.org A notable example is the in-situ generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols. organic-chemistry.orgorganic-chemistry.org This highly reactive intermediate is pivotal in certain synthetic routes, where it is subsequently trapped by an amine to form the indazolone ring system. aub.edu.lb The formation of this intermediate can be facilitated by base-mediated conversion or photochemical methods. organic-chemistry.orgorganic-chemistry.org

In other proposed mechanisms for indazole formation, intermediates such as a nitroso species (I) and a subsequent cyclized derivative (II) have been suggested. diva-portal.org While their isolation can be elusive due to high reactivity, their presence has been inferred through techniques like LCMS analysis of reactions conducted at lower temperatures. diva-portal.org The mechanism often involves an initial oxygen transfer and elimination, leading to the nitroso intermediate, which then undergoes intramolecular capture to afford the indazole scaffold. diva-portal.org

Computational Chemistry and Quantum Chemical Calculations

Theoretical calculations provide a molecular-level view of the electronic structure and energetics of reactants, intermediates, transition states, and products. These computational tools are invaluable for complementing experimental findings and predicting the feasibility of reaction pathways.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules like indazolones. nih.govcore.ac.uknih.gov Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govrsc.org A large HOMO-LUMO gap implies high stability, whereas a small gap suggests the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For indazolone derivatives, MEP analysis can predict sites susceptible to electrophilic or nucleophilic attack, guiding the understanding of their reactivity in various chemical transformations. asianresassoc.org

Table 2: Sample DFT Calculated HOMO-LUMO Energy Gaps for Indazole Derivatives

| Compound Type | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 3-Carboxamide Indazole Derivative (8a) | B3LYP/6-311+ | -6.41 | -1.12 | 5.29 | nih.gov |

| 3-Carboxamide Indazole Derivative (8c) | B3LYP/6-311+ | -6.73 | -1.44 | 5.29 | nih.gov |

| 3-Carboxamide Indazole Derivative (8s) | B3LYP/6-311+ | -6.68 | -1.52 | 5.16 | nih.gov |

Identifying the structure and energy of transition states is paramount for understanding reaction kinetics and selectivity. Computational methods can model these high-energy, transient structures that exist at the peak of the energy profile between reactants and products.

For example, in the Pd-catalyzed annulation of 1-arylindazolones, a proposed mechanism involves the formation of a five-membered palladacycle complex, followed by coordination and migratory insertion of an allenoate to form a seven-membered palladacycle intermediate. acs.org Characterizing the transition states for each of these steps using quantum chemical calculations would provide detailed insight into the reaction's energy landscape and the factors controlling its regioselectivity. Similarly, computational studies on Mn-catalyzed reactions have shown that the decarboxylation of a dioxazolone reactant depends on the conversion of a ground state species to a different spin state via visible-light irradiation, a process that proceeds through a specific transition state. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are powerful computational tools used to understand the structural flexibility and intermolecular affinity of molecules in a biological environment. For indazole derivatives, MD simulations can elucidate the stability of the compound when interacting with a biological target, such as an enzyme. nih.govtandfonline.com Studies on structurally related compounds, like 3-chloro-6-nitro-1H-indazole derivatives, have utilized MD simulations to analyze the compound's behavior within an enzyme's active site over time. nih.govtandfonline.com

Key parameters analyzed in such simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). The RMSD measures the deviation of the protein-ligand complex from its initial pose, with stable systems typically showing deviations of approximately 1–3 Å. nih.govtandfonline.com The RMSF indicates the flexibility of individual amino acid residues in the protein, highlighting which parts of the protein interact most significantly with the ligand.

Furthermore, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is often employed to calculate the binding free energy, which provides a more sophisticated measure of binding affinity than standard docking scores. nih.gov This energy is composed of van der Waals, electrostatic, and solvation energy components, offering detailed insight into the forces driving the intermolecular interaction. nih.gov For this compound, a similar approach would be invaluable for predicting its conformational landscape and interaction stability with potential biological targets.

| Parameter | Description | Hypothetical Value | Interpretation |

|---|---|---|---|

| RMSD (Complex) | Root-Mean-Square Deviation of the protein-ligand complex over the simulation time. | ~2.1 Å | Indicates good structural stability of the complex. |

| RMSF (Ligand) | Root-Mean-Square Fluctuation of the ligand atoms. | ~0.8 Å | Suggests the ligand is held rigidly in the binding pocket. |

| MM/GBSA Binding Free Energy | Calculated binding affinity of the ligand to the protein. | -45.5 kcal/mol | Predicts a strong and stable binding interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property-based descriptors of a series of compounds with their biological activity. semanticscholar.org This method is instrumental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. semanticscholar.org For a series of indazolone derivatives including this compound, a QSAR model would be developed to understand how variations in substituents affect their in vitro interactions.

The process involves calculating a range of molecular descriptors for each compound, such as lipophilicity (log P), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. mdpi.com These descriptors are then used as independent variables in a statistical model to predict the biological activity (the dependent variable), which could be an IC50 value from an enzyme inhibition assay, for example. semanticscholar.org The quality of a QSAR model is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). A robust model can then be used to predict the activity of untested analogues.

| Descriptor | Description | Calculated/Estimated Value |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 210.65 g/mol |

| log P (o/w) | The logarithm of the octanol/water partition coefficient, a measure of lipophilicity. | ~2.5 |

| TPSA | Topological Polar Surface Area, related to drug transport properties. | ~32.9 Ų |

| Hydrogen Bond Acceptors | Number of atoms that can accept a hydrogen bond. | 2 |

| Hydrogen Bond Donors | Number of atoms that can donate a hydrogen bond. | 0 |

| Rotatable Bonds | Number of bonds that allow free rotation, indicating molecular flexibility. | 1 |

Spectroscopic Investigations for Mechanistic Insights (beyond basic identification)

Advanced NMR Spectroscopy for Stereochemical and Conformational Analysis

While basic 1H and 13C NMR are used for routine structural confirmation, advanced NMR techniques are required to probe the three-dimensional structure and conformational dynamics of molecules like this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the spatial proximity of atoms. ipb.pt

For this specific indazolone, a NOESY experiment would be particularly insightful for establishing the relative orientation of the two methyl groups (at the N1 and N2 positions) with respect to each other and to the protons on the aromatic ring. For instance, observing a NOE correlation between the protons of the N1-methyl group and the H7 proton of the indazolone ring would provide strong evidence for a specific preferred conformation in solution. Such stereochemical and conformational details are vital as they often dictate how a molecule fits into a binding site of a biological target.

| Proton Group 1 | Proton Group 2 | Expected NOE | Structural Implication |

|---|---|---|---|

| N1-CH₃ | H7-Ar | Strong | Indicates spatial proximity, defining the orientation of the N1-methyl group relative to the fused benzene (B151609) ring. |

| N2-CH₃ | H4-Ar | Weak/None | Suggests the N2-methyl group is oriented away from the H4 proton. |

| N1-CH₃ | N2-CH₃ | Variable | The intensity of this cross-peak would provide information about the relative orientation and dynamics of the two methyl groups. |

In Situ IR and Raman Spectroscopy for Reaction Monitoring

In situ vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful for monitoring chemical reactions in real-time, providing mechanistic insights by tracking the appearance of products and the disappearance of reactants. nih.govresearchgate.netspectroscopyonline.com These methods allow for the observation of transient intermediates and the optimization of reaction conditions without the need for sampling. nih.gov

In the synthesis of this compound, one could monitor the reaction by tracking specific vibrational modes. For example, if the synthesis involves the cyclization of a precursor containing a nitro group, one could monitor the disappearance of the characteristic asymmetric and symmetric NO₂ stretches in the IR spectrum (typically ~1530 cm⁻¹ and ~1350 cm⁻¹). Concurrently, the appearance of the C=O stretching frequency of the indazolone ring (typically ~1620-1640 cm⁻¹) would signify the formation of the product. researchgate.net Raman spectroscopy is complementary, being particularly sensitive to non-polar bonds and changes in the molecular framework. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Species |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1530 | Reactant |

| Carbonyl (C=O) | Stretch | ~1700 | Intermediate (e.g., aldehyde) |

| Indazolone (C=O) | Amide/Lactam Stretch | ~1630 | Product |

| Aromatic C-Cl | Stretch | ~1100 | Reactant/Product |

Mass Spectrometry for Reaction Intermediate Identification and Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical tool for confirming molecular weight and elemental composition, as well as for elucidating molecular structure through fragmentation analysis. nih.gov High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of this compound with high accuracy, confirming its molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) experiments, which involve isolating the molecular ion and subjecting it to collision-activated dissociation (CAD), are used to study its fragmentation pathways. nih.gov The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For the target compound, likely fragmentation pathways could include the loss of a methyl radical (•CH₃), the loss of carbon monoxide (CO) from the indazolone ring, or cleavage of the N-N bond. Identifying these pathways helps in the structural confirmation of the parent molecule and can be used to identify related impurities or metabolites. Furthermore, coupling MS with a reaction setup allows for the real-time detection of short-lived reaction intermediates that are often undetectable by other methods. nih.gov

| Fragment m/z (³⁵Cl/³⁷Cl) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 195/197 | •CH₃ | [M - CH₃]⁺ |

| 182/184 | CO | [M - CO]⁺• |

| 167/169 | CO, •CH₃ | [M - CO - CH₃]⁺ |

| 152 | Cl, •CH₃, N₂ | [C₇H₅O]⁺ (Benzofuran-type cation) |

Advanced Structural Characterization and Solid State Chemistry

X-ray Crystallography of 6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one and its Derivatives

No published single-crystal X-ray diffraction data for this compound is currently available. Structural elucidation of this specific compound would require its synthesis, crystallization, and subsequent analysis by X-ray diffraction.

However, analysis of related indazole derivatives provides insights into the potential solid-state features of the target molecule. For instance, the crystal structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole reveals that the asymmetric unit can contain two independent molecules, which differ primarily in the orientation of their substituents. researchgate.net In another related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, the indazole system is reported to be essentially planar.

Crystal Packing and Intermolecular Interactions

Without experimental data for this compound, a definitive analysis of its crystal packing and intermolecular interactions is not possible.

Conformational Analysis in the Solid State

The solid-state conformation of this compound has not been experimentally determined. The dihydro-indazolone core is expected to be largely planar. The primary conformational flexibility would arise from the orientation of the two methyl groups at the N1 and N2 positions.

In the crystal structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, the two independent molecules in the asymmetric unit display different orientations of the allyl substituents, indicating that multiple low-energy conformations can exist and be "frozen" in the solid state. researchgate.net A similar conformational analysis for this compound would require crystallographic data.

Polymorphism and Crystallization Studies

There are no published studies on the polymorphism or specific crystallization conditions of this compound. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical aspect of solid-state chemistry for pharmaceuticals and materials. The existence of polymorphs would depend on factors such as solvent of crystallization, temperature, and pressure. A systematic polymorph screen would be necessary to identify and characterize any potential different crystalline forms of this compound.

Co-crystallization and Supramolecular Assembly Involving the Indazolone Scaffold

No specific research on the co-crystallization or supramolecular assembly of this compound has been reported. The indazolone scaffold, in general, possesses functional groups (a carbonyl group and aromatic rings) that could act as hydrogen bond acceptors and participate in π-stacking interactions, making it a candidate for forming co-crystals.

Co-crystallization with suitable co-formers could be a strategy to modify the physicochemical properties of the compound. For example, co-crystallization of other active pharmaceutical ingredients with carboxylic acids has been shown to form salts with extensive hydrogen bonding networks, influencing properties like solubility and stability. A similar approach could theoretically be applied to the indazolone scaffold.

In Vitro Biological Research and Molecular Mechanisms

Exploration of Molecular Targets for Indazolone Derivatives (In Vitro)

The indazolone scaffold and its isosteres are recognized for their ability to interact with a variety of biological targets, primarily enzymes and receptors. pharmablock.comnih.gov This versatility has made them a focal point in the discovery of new therapeutic agents. In vitro studies are crucial for identifying these molecular targets and elucidating the mechanisms of action.

Indazole derivatives have been extensively investigated as inhibitors of several key enzyme families, particularly protein kinases, which are crucial regulators of cellular processes. researchgate.net For example, a series of 3-chloro-6-nitro-1H-indazole derivatives demonstrated promising inhibitory activity against Trypanothione Reductase (TryR), an essential enzyme for the survival of Leishmania parasites. nih.govtandfonline.comtaylorandfrancis.com Similarly, halo-substituted indazoles have been shown to inhibit lactoperoxidase, an important antimicrobial enzyme in the immune system. nih.gov

In the realm of cancer research, indazole-based compounds have been designed as potent inhibitors of kinases like Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.govtandfonline.com For instance, 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were rationally designed and found to be potent, nanomolar inhibitors of FLT3 and its mutants, which are implicated in acute myeloid leukemia. tandfonline.comresearchgate.net

| Indazole Derivative Class | Enzyme Target | Biological Context | Reported Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| 3-Chloro-6-nitro-1H-indazoles | Trypanothione Reductase (TryR) | Antileishmanial | Moderate to strong activity | nih.gov |

| 6-Chloro-1H-indazoles | Lactoperoxidase (LPO) | Antimicrobial Defense | Kᵢ = 10.45 µM | nih.gov |

| Indazole-containing fragments | FGFR1-3 | Anticancer | 0.8–90 µM | nih.govnih.gov |

| Arylsulphonyl Indazoles | VEGFR2 | Anticancer (Anti-angiogenesis) | Docking studies performed | nih.gov |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazoles | FLT3 and mutants | Anticancer (Leukemia) | Nanomolar IC₅₀ | tandfonline.comresearchgate.net |

Receptor binding assays are fundamental in pharmacology to determine the affinity and selectivity of a compound for its target. merckmillipore.comnih.govwikipedia.org Indazole and its analogues have been evaluated against various receptors. For instance, a series of 6-chloro-azaindazole derivatives were subjected to molecular docking studies against the Peripheral Benzodiazepine Receptor (PBR) and the MDM2-p53 protein-protein interaction interface, revealing high binding energies and identifying key interactions with active site amino acids. jocpr.com

In another study, indazole-3-carboxamides were identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel. nih.gov The CRAC channel controls calcium influx in mast cells, and its modulation is a therapeutic strategy for inflammatory and autoimmune diseases. nih.gov These studies often use competitive binding assays with radiolabeled ligands to determine the binding affinity (Kᵢ) of the test compounds. merckmillipore.comnih.gov

| Indazole Derivative Class | Receptor/Channel Target | Biological Context | Methodology | Reference |

|---|---|---|---|---|

| 6-Chloro-azaindazoles | PBR & MDM2-p53 | Anticancer | Molecular Docking | jocpr.com |

| Indazole-3-carboxamides | CRAC Channel | Anti-inflammatory | Calcium Influx Assay | nih.gov |

| Indolin-2-one derivatives | Dopamine D4 Receptor | Neuropharmacology | Radioligand Binding Assay | nih.gov |

To understand how indazolone derivatives bind to their molecular targets at an atomic level, researchers employ a range of biophysical and computational methods. Molecular docking is a widely used in silico technique to predict the binding conformation and affinity of a ligand within the active site of a protein. nih.govjocpr.com Studies on 3-chloro-6-nitro-1H-indazole derivatives used docking to show a stable binding mode within the active site of Leishmania Trypanothione Reductase, characterized by a network of hydrophobic and hydrophilic interactions. nih.govtandfonline.com

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the protein-ligand complex in a simulated biological environment. nih.govnih.gov For the TryR-indazole complex, MD simulations confirmed that the complex remained in good equilibrium. tandfonline.com Furthermore, methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to calculate the binding free energies, which illustrated the high stability of the interaction. nih.gov These computational analyses are critical for interpreting experimental data and guiding the rational design of more potent molecules. nih.gov

Structure-Activity Relationship (SAR) Studies on Indazolone Derivatives

Structure-activity relationship (SAR) studies are essential for identifying the chemical features of a molecule that are responsible for its biological activity. nih.gov By systematically modifying the structure of a lead compound and assessing the impact on its potency and selectivity, researchers can develop a clear understanding of the key pharmacophores required for action.

Through extensive SAR studies, specific structural motifs within indazolone derivatives have been identified as critical for their activity against various targets.

For CRAC Channel Inhibition : Studies on indazole-3-carboxamides revealed that the specific regiochemistry of the amide linker is a critical pharmacophoric element. The 3-carboxamide isomer was highly active, whereas its reverse amide isomer was completely inactive, highlighting a strict structural requirement for interaction with the channel. nih.gov

For Antileishmanial Activity : In the case of 3-chloro-6-nitro-1H-indazoles, the inhibitory potency was found to depend significantly on the nature of the heterocyclic ring attached to the indazole core. Derivatives containing a triazole ring were more potent inhibitors of Leishmania growth than those with oxazoline (B21484) or oxazole (B20620) rings. nih.gov

For Kinase Inhibition : For FGFR kinase inhibitors, a de novo design approach identified the indazole scaffold itself as a key pharmacophore for binding to the ATP pocket. nih.govnih.gov In the design of FLT3 inhibitors, the indazole moiety was employed as a crucial "hinge binder," forming hydrogen bonds with the backbone of the kinase hinge region, while the attached benzimidazole (B57391) core made important π-π stacking interactions. tandfonline.com

| Target Class | Key Pharmacophore | Structural Requirement | Reference |

|---|---|---|---|

| CRAC Channels | Amide Linker Position | Strict requirement for a 3-carboxamide regiochemistry on the indazole ring. | nih.gov |

| Leishmania Enzymes | Attached Heterocycle | Triazole ring linked to the indazole core confers higher potency. | nih.gov |

| Protein Kinases (e.g., FLT3) | Indazole Core | Acts as a hinge-binding element, forming critical hydrogen bonds in the ATP-binding site. | tandfonline.com |

The insights gained from SAR and protein-ligand interaction studies form the basis for the rational design of new analogues with improved properties. nih.gov This structure-based drug design approach has been successfully applied to develop highly potent and selective indazole-based inhibitors. nih.gov

A prominent example is the development of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as FLT3 inhibitors. tandfonline.comresearchgate.net Starting from previous lead compounds, researchers used molecular docking to confirm that the indazole moiety could serve as an effective hinge binder. tandfonline.com Based on this model, a series of new benzamide (B126) and phenyl urea (B33335) derivatives were synthesized with various substituents. This rational optimization led to the discovery of compounds with nanomolar inhibitory activity against both wild-type FLT3 and its drug-resistant mutants, demonstrating the power of this approach to overcome clinical challenges. tandfonline.comresearchgate.net This strategy of structure-guided optimization has been successfully applied across numerous target classes, leading to the identification of indazole derivatives with potent activities as inhibitors of ULK1, EGFR, and other enzymes. nih.gov

Mechanistic Investigations at the Cellular and Molecular Level (In Vitro)

To understand the biological potential of a compound like 6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one, a series of in vitro studies are typically conducted. These experiments are designed to move from observing a general effect on cells to pinpointing the specific molecular interactions responsible for that effect.

The initial step in characterizing a novel indazolone derivative involves assessing its impact on various cellular signaling pathways. These pathways are complex networks of proteins that govern cellular processes such as growth, proliferation, and death. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Standard in vitro assays used to investigate pathway modulation include:

Reporter Gene Assays: These assays utilize genetically engineered cells that express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a specific signaling pathway. An increase or decrease in the reporter signal in the presence of the compound indicates modulation of that pathway.

Western Blotting: This technique allows for the detection and quantification of specific proteins within a cell lysate. By treating cells with the compound and then probing for key proteins in a signaling cascade, researchers can determine if the compound alters their expression or activation state (e.g., phosphorylation).

Phospho-protein Arrays: These are high-throughput methods that can simultaneously measure the phosphorylation status of hundreds of signaling proteins, providing a broad overview of the pathways affected by the compound.

A hypothetical data table illustrating the kind of results obtained from such an investigation is presented below.

| Cellular Pathway | Key Protein Analyzed | Observed Effect of a Hypothetical Indazolone |

| MAPK/ERK Pathway | p-ERK1/2 | Downregulation |

| PI3K/Akt Pathway | p-Akt | No significant change |

| NF-κB Pathway | IκBα degradation | Inhibition |

| Apoptosis Pathway | Cleaved Caspase-3 | Upregulation |

This table is for illustrative purposes only and does not represent actual data for this compound.

Once a compound is shown to modulate a specific cellular pathway, the next critical step is to identify its direct molecular target(s). Target engagement studies confirm a direct physical interaction between the compound and its putative protein target within a cellular context.

Commonly employed in vitro techniques for target engagement include:

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand (the compound) to its target protein increases the protein's thermal stability. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of the protein in the presence of the compound indicates direct binding.

Pull-down Assays: In this approach, the compound is immobilized on a solid support (e.g., beads) and incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and can then be identified by techniques such as mass spectrometry.

Isothermal Titration Calorimetry (ITC): This biophysical technique directly measures the heat released or absorbed during the binding of a compound to a purified protein, providing information on binding affinity, stoichiometry, and thermodynamics.

The results of such studies are crucial for validating the mechanism of action of a new chemical entity.

Indazolone Derivatives as Chemical Probes for Biological Systems

A chemical probe is a small molecule that is used to study and manipulate a biological system, typically by selectively binding to and modulating the function of a specific protein. For an indazolone derivative to be considered a valuable chemical probe, it should ideally possess several key characteristics:

High Potency: It should interact with its target at low concentrations.

High Selectivity: It should bind to its intended target with significantly higher affinity than to other proteins to avoid off-target effects.

Cell Permeability: It must be able to cross the cell membrane to reach its intracellular target.

Demonstrated Mechanism of Action: Its effect on the target and the subsequent cellular phenotype should be well-characterized.

If this compound were found to have a specific and potent biological activity, further medicinal chemistry efforts could be undertaken to optimize its properties for use as a chemical probe to investigate the function of its molecular target in health and disease.

Analytical Methodologies for Research Applications

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are fundamental in the analysis of "6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one," providing powerful tools for separating the compound from impurities and quantifying it in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like "this compound." The development of a robust HPLC method is a critical step in ensuring reliable and reproducible analytical results. This process involves the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and analysis time.

The initial phase of method development typically involves selecting a suitable stationary phase, with reversed-phase columns such as C18 or C8 being common choices for compounds with moderate polarity. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is then meticulously adjusted to achieve optimal separation. The pH of the aqueous phase can also be manipulated to control the ionization state of the analyte and improve peak shape. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance.

Validation of the developed HPLC method is imperative to demonstrate its suitability for its intended purpose. This validation process encompasses the evaluation of several performance characteristics as defined by international guidelines. Linearity is assessed by analyzing a series of standard solutions of known concentrations to establish a linear relationship between concentration and detector response. Accuracy is determined by measuring the recovery of a known amount of the compound spiked into a sample matrix. Precision, encompassing both repeatability (intra-day precision) and intermediate precision (inter-day precision), is evaluated by performing multiple analyses of the same sample. The limit of detection (LOD) and limit of quantification (LOQ) are also established to define the lower limits of reliable measurement.

A hypothetical set of optimized HPLC conditions and validation parameters for the analysis of "this compound" is presented in the interactive data table below.

Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition/Value |

| Chromatographic Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Linearity (r²) | > 0.999 |

| Accuracy (Recovery %) | 98 - 102% |

| Precision (RSD %) | < 2% |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. Due to the relatively low volatility of "this compound," direct analysis by GC-MS is often challenging. Therefore, a derivatization step is typically employed to convert the analyte into a more volatile and thermally stable derivative.

A common derivatization strategy for compounds containing active hydrogens, such as those with N-H or O-H groups, is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the compound. The derivatization reaction conditions, including the choice of reagent, reaction time, and temperature, must be optimized to ensure complete conversion to the desired derivative.

The resulting volatile derivative is then introduced into the GC, where it is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column is typically used for this purpose. As the separated components elute from the column, they enter the mass spectrometer, which serves as a highly selective and sensitive detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for confident identification of the "this compound" derivative. The presence of a chlorine atom in the molecule will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, further aiding in its identification. For halogenated compounds, a halogen-specific detector (XSD) can also be utilized for enhanced selectivity. nih.gov

An illustrative set of GC-MS parameters for the analysis of a silylated derivative of a compound similar in structure to "this compound" is provided in the interactive data table below.

Interactive Data Table: Representative GC-MS Parameters for the Analysis of a Derivatized Indazolone Compound

| Parameter | Condition/Value |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 300 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-550 m/z |

Development of Specialized Assays for In Vitro Research

The exploration of the biological activities of "this compound" in a research context necessitates the development and implementation of specialized in vitro assays. These assays are crucial for elucidating the compound's mechanism of action, identifying potential therapeutic targets, and assessing its efficacy in a controlled cellular or biochemical environment. The design of these assays is guided by the hypothesized biological function of the compound, which for indazole derivatives, often includes anticancer, anti-inflammatory, or antimicrobial activities. nih.gov

A primary step in the biological evaluation of a novel compound is often the assessment of its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. researchgate.net In this assay, viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. This allows for the determination of the compound's IC50 value, which is the concentration required to inhibit cell growth by 50%.

Beyond general cytotoxicity, more specific assays are employed to investigate the compound's effect on particular cellular processes or signaling pathways. For instance, if the compound is being investigated as a potential anticancer agent, assays to assess its impact on cell proliferation, apoptosis (programmed cell death), and cell cycle progression would be relevant. Techniques such as flow cytometry with specific fluorescent probes can be used to quantify these effects.

If the compound is hypothesized to have anti-inflammatory properties, its ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide or cytokines, in cell culture models (e.g., lipopolysaccharide-stimulated macrophages) can be evaluated using methods like the Griess assay or enzyme-linked immunosorbent assays (ELISAs). researchgate.net Similarly, for antimicrobial research, the compound's minimum inhibitory concentration (MIC) against various microbial strains would be determined using broth microdilution or agar (B569324) diffusion assays.

The table below provides an overview of common in vitro assays that could be developed for the research applications of "this compound."

Interactive Data Table: Overview of Potential In Vitro Research Assays

| Assay Type | Purpose | Example Methodologies |

| Cytotoxicity | To determine the concentration at which the compound is toxic to cells. | MTT assay, LDH release assay |

| Antiproliferative | To assess the ability of the compound to inhibit cell growth. | BrdU incorporation assay, colony formation assay |

| Apoptosis | To determine if the compound induces programmed cell death. | Annexin V/Propidium Iodide staining, caspase activity assays |

| Anti-inflammatory | To evaluate the compound's ability to reduce inflammation. | Griess assay for nitric oxide, ELISA for cytokines (e.g., TNF-α, IL-6) |

| Enzyme Inhibition | To investigate the compound's effect on specific enzyme activity. | Kinase activity assays, protease inhibition assays |

| Antimicrobial | To determine the compound's effectiveness against bacteria or fungi. | Minimum Inhibitory Concentration (MIC) determination |

Emerging Research Directions and Future Perspectives

Integration of Indazolone Scaffolds in Advanced Materials

The unique heterocyclic structure of the indazolone core suggests its potential utility in the field of materials science, particularly in applications requiring specific optical and electronic properties.

While the specific optical properties of most indazolone derivatives remain an area of active investigation, studies on related heterocyclic compounds provide a strong basis for their potential. Research on structurally similar imidazolones and oxazolones has shown that these scaffolds can exhibit significant fluorescence. rsc.orgnih.gov For instance, weakly fluorescent (Z)-4-arylidene-5-(4H)-oxazolones become strongly fluorescent upon orthopalladation, with quantum yields (ΦPL) reaching up to 28%. nih.gov This amplification of fluorescence by several orders of magnitude is attributed to the restriction of intramolecular motions upon metal chelation. nih.gov

Similarly, orthopalladated dinuclear complexes of (Z)-5-arylidene-4-(4H)-imidazolones have been synthesized, with some derivatives exhibiting strong push-pull charge transfer characteristics, leading to fluorescent complexes with green-yellowish emission and notable quantum yields. rsc.org These findings suggest that the indazolone scaffold could be a promising candidate for developing new fluorescent materials. The electronic properties can likely be tuned through strategic substitution on the benzene (B151609) and pyrazole (B372694) rings, as well as through the formation of organometallic complexes. Future research is expected to focus on characterizing the photophysical properties of a wider range of indazolone derivatives to unlock their potential in applications such as organic light-emitting diodes (OLEDs) and chemical sensors.

| Compound Class | Metal Complex | Emission Range | Max. Quantum Yield (Φ) | Reference |

| (Z)-4-arylidene-5-(4H)-oxazolones | Palladium(II) | Green to Yellow | 28% | nih.gov |

| (Z)-5-arylidene-4-(4H)-imidazolones | Palladium(II) | Green-Yellowish | 15% | rsc.org |

The application of indazolone derivatives in polymer chemistry is a nascent field with considerable potential. The imidazole (B134444) ring, a related heterocycle, is ubiquitous in nature and its derivatives have been used to create polymers with unique bioactive and material properties. elsevierpure.com Imidazole-based polymers can associate with biological molecules through hydrogen bonding, while imidazolium (B1220033) salts (formed by alkylating both nitrogen atoms) offer electrostatic interactions that facilitate aggregation and self-assembly. elsevierpure.com

Drawing parallels, the indazolone scaffold offers sites for polymerization and functionalization. The nitrogen atoms and the aromatic system could be modified to create monomers for novel polymers. These potential indazolone-containing polymers could exhibit enhanced thermal stability, specific optical properties, or unique charge-transport characteristics, making them suitable for advanced applications in electronics and biomedicine. Future research will likely explore the synthesis of indazolone-based monomers and their subsequent polymerization to evaluate the properties and potential applications of these novel macromolecules.

Indazolone Derivatives in Catalysis and Ligand Design

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiopure compounds. nih.gov While the field has been dominated by scaffolds like bisoxazolines and phosphinooxazolines, the unique electronic and steric properties of indazole-related structures are beginning to attract attention. scispace.comresearchgate.net

The design of chiral ligands based on the indazolone core is a largely unexplored but promising area. However, recent breakthroughs with the closely related indazole scaffold highlight a clear path forward. Researchers have successfully designed and synthesized a novel phosphine (B1218219) ligand featuring an indazole group directly bound to the phosphorus atom. nih.govnih.gov A key feature of this design is the ability to easily introduce a positive charge onto the ligand backbone by methylating the indazole nitrogen, creating an indazolium phosphine ligand. nih.govnih.gov This modification allows for the fine-tuning of the ligand's electronic properties without significant structural changes. nih.gov

This pioneering work on an indazole-phosphine scaffold provides a blueprint for developing true indazolone-based ligands. nih.govnih.gov By incorporating chirality, either on the indazolone core or through chiral substituents, a new class of ligands could be developed. The rigid bicyclic structure of the indazolone is advantageous for creating a well-defined chiral environment around a metal center, which is crucial for effective enantiocontrol in catalysis. scispace.com

The application of indazole-based ligands in catalysis has already shown promising results. The newly developed neutral indazole-phosphine and its cationic indazolium-phosphine counterpart were used to form gold(I) complexes and their catalytic activities were evaluated in benchmark cyclization reactions. nih.gov

In the cyclization of a propargyl amide, significant differences in activity were observed. The neutral gold(I) complex demonstrated superior performance compared to its cationic analogue, particularly when hexafluoroisopropanol (HFIP) was used as an additive. nih.gov This suggests that the electronic properties of the ligand, easily modulated by methylation of the indazole core, have a profound impact on catalytic efficiency. nih.gov

| Catalyst | Reaction | Additive | Conversion (%) | Reference |

| Neutral Indazole-Au(I) | Propargyl Amide Cyclization | None | 16 | nih.gov |

| Cationic Indazolium-Au(I) | Propargyl Amide Cyclization | None | 20 | nih.gov |

| Neutral Indazole-Au(I) | Propargyl Amide Cyclization | HFIP | 92 | nih.gov |

| Cationic Indazolium-Au(I) | Propargyl Amide Cyclization | HFIP | 34 | nih.gov |

These initial findings underscore the potential of indazole and, by extension, indazolone scaffolds in catalysis. Future work is anticipated to focus on synthesizing chiral versions of these ligands and applying them in a broader range of asymmetric transformations, such as hydrogenations, allylic substitutions, and cross-coupling reactions, which are fundamental processes in modern organic synthesis. nih.govnih.gov

Future Avenues in Synthetic Methodology Development

While numerous methods exist for the synthesis of indazoles and indazolones, the demand for more efficient, sustainable, and versatile strategies continues to drive innovation. nih.gov Future developments are expected to focus on improving atom economy, reducing environmental impact, and expanding the scope of accessible molecular structures.

Several promising trends are shaping the future of indazolone synthesis:

Photochemical Methods: The use of light to mediate chemical reactions offers a green alternative to traditional thermal methods. researchgate.net A notable development is the in-situ photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols, which then reacts with primary amines in an aqueous solvent at room temperature to form indazolones. organic-chemistry.org This approach avoids the harsh conditions, such as high temperatures and strong bases, required by older protocols. organic-chemistry.org

Metal-Free Synthesis: To avoid the cost and potential toxicity of transition metal catalysts, metal-free synthetic routes are highly desirable. One such advancement is the use of bis(pinacolato)diboron (B136004) (B2(OH)4) to mediate a reductive N–N bond formation, providing an efficient and mild pathway to 2-substituted indazolones from a wide range of amines. acs.org

Novel Precursor Strategies: The development of innovative starting materials and reaction pathways is expanding the synthetic toolkit. For example, the Friedel–Crafts cyclization of blocked (masked) N-isocyanates has been established as a viable route to the indazolone core. acs.org This method capitalizes on the reactivity of rare N-isocyanate intermediates, with substrate synthesis being improved by copper-catalyzed coupling reactions. acs.org

Electrochemical Synthesis: Electrochemical methods are gaining traction as a powerful tool in organic synthesis. For the related indazole scaffold, an electrochemical method has been developed for the selective N1-acylation, where the indazole is first reduced to an anion before reacting with an acid anhydride. organic-chemistry.org Adapting such electrochemical strategies for the synthesis and functionalization of indazolones represents a compelling future direction.

One-Pot and Cascade Reactions: Methodologies that combine multiple synthetic steps into a single operation, known as one-pot or cascade reactions, improve efficiency by reducing the need for intermediate purification steps. The development of such processes for constructing complex indazolone derivatives from simple starting materials remains a key goal in the field. organic-chemistry.org

These emerging strategies promise to make the synthesis of complex indazolone derivatives more accessible, cost-effective, and environmentally friendly, thereby accelerating their exploration in both medicine and materials science.

Theoretical Prediction of Novel Indazolone Reactivity

The prediction of novel reactivity and biological activity for indazolone derivatives is increasingly reliant on computational chemistry. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies, Density Functional Theory (DFT), and molecular docking are pivotal in this area.

QSAR models are developed to correlate the structural features of indazolone derivatives with their biological activities. nih.govnih.gov These models help in understanding how different substituents on the indazole core influence factors like steric and electrostatic properties, which in turn affect their inhibitory potency against various targets. nih.gov For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have provided a structural framework for designing new, more potent compounds by mapping pharmacophoric features. nih.gov Such computational approaches allow for the virtual screening of large libraries of potential indazolone derivatives, prioritizing those with the highest predicted activity for synthesis and further testing.

DFT calculations are employed to understand the electronic structure of indazolone molecules. These studies can reveal insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are crucial for predicting the reactivity and stability of the compounds. nih.gov By analyzing these quantum chemical parameters, researchers can predict how a novel indazolone might interact with biological macromolecules.

Molecular docking simulations are another critical tool, used to predict the binding conformations and affinities of indazolone derivatives within the active sites of specific protein targets. nih.govderpharmachemica.com For example, docking studies have been used to evaluate the potential of indazole derivatives as inhibitors of enzymes like aromatase, crucial in breast cancer, by identifying key interactions with amino acid residues such as Arg115 and Met374. derpharmachemica.com These in silico techniques are instrumental in rational drug design, guiding the synthesis of new derivatives with potentially enhanced or novel biological activities. jocpr.com

Exploration of New In Vitro Biological Activities and Molecular Targets

The indazole scaffold is recognized for its broad range of pharmacological activities, and research continues to uncover new in vitro biological effects and molecular targets for its derivatives. nih.govaustinpublishinggroup.com The primary focus of current exploration is in the field of oncology and enzyme inhibition.

In vitro studies have demonstrated the cytotoxic effects of various indazole and indazolone derivatives against a range of human cancer cell lines. For example, novel indazole analogs have been evaluated for their anticancer activity against colon cancer (HT-29) and breast cancer (MDA-MB-231) cell lines. researchgate.net Similarly, other substituted indazoles have shown promising activity against breast cancer cell lines by targeting the aromatase enzyme. derpharmachemica.com The mechanism of action is often linked to the inhibition of key cellular processes or enzymes. For instance, some indanone-based derivatives, which share structural similarities, have been shown to induce G2/M phase cell cycle arrest and apoptosis in colorectal cancer cells. nih.gov

Enzyme inhibition is a major area of investigation for indazolone derivatives. Various studies have identified specific molecular targets. For example, certain indazole carboxamides have been identified as potent inhibitors of soybean lipoxygenase, a key enzyme in the inflammatory pathway. nih.gov Other derivatives have shown potent inhibitory activity against protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Targets include pan-Pim kinases (Pim-1, Pim-2, Pim-3), Aurora kinases, and Fibroblast Growth Factor Receptors (FGFRs). nih.govmdpi.com The discovery of these activities opens avenues for developing novel anti-inflammatory and anticancer agents.

The table below summarizes the in vitro biological activities of various indazolone and indazole derivatives, highlighting their molecular targets and observed effects.

| Compound Class | Biological Activity | Molecular Target/Cell Line | Key Findings |

| Indazole Derivatives | Anticancer | HIF-1α | Identified as potent inhibitors through 3D-QSAR and molecular docking studies. nih.gov |

| 3-Carboxamide Indazoles | Anticancer | Renal Cancer Protein (PDB: 6FEW) | Molecular docking revealed high binding energies for several derivatives. nih.gov |

| Arylborane-based Indazoles | Anticancer, Antibacterial | HT-29, MDA-MB-231 | Showed significant cytotoxic and antibacterial activity. researchgate.net |

| Substituted Indazoles | Anticancer (Breast) | Aromatase (PDB: 3EQM) | Docking studies showed good binding affinity, particularly with Arg115 and Met374 residues. derpharmachemica.com |

| 1H-Indazole Amides | Anticancer | ERK1/2, HT29 cells | Demonstrated potent enzymatic and cellular activity. mdpi.com |

| Indazole Carboxamides | Anti-inflammatory | Soybean Lipoxygenase | Showed promising enzyme inhibition and in vivo reduction of paw edema. nih.gov |

| 1H-Indazole Derivatives | Kinase Inhibition | Pan-Pim kinases (Pim-1, -2, -3) | A derivative showed strong activity with IC50 values in the nanomolar range. nih.gov |

| 1H-Indazole Derivatives | Kinase Inhibition | Aurora A and B kinases | Derivatives were identified as potent dual or selective inhibitors. mdpi.com |

This ongoing research underscores the potential of the indazolone scaffold in medicinal chemistry. Future work will likely focus on optimizing the known activities of these derivatives and exploring entirely new therapeutic applications through a combination of computational prediction and extensive in vitro screening.

Conclusion and Summary of Research Findings

Synthesis and Derivatization Progress of 6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one

Direct and specific synthesis routes for this compound are not extensively detailed in publicly available literature, suggesting it may be a novel or less-explored compound. However, the synthesis of the broader class of 1,2-dihydro-3H-indazol-3-ones has been approached through various methodologies. A notable green chemistry approach involves the photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols, which then reacts with primary amines in an aqueous solvent at room temperature to form the indazolone ring. ucdavis.eduorganic-chemistry.org This method offers a mild and efficient alternative to harsher reaction conditions. ucdavis.eduorganic-chemistry.org

General synthetic strategies for indazolones often involve the cyclization of appropriately substituted phenylhydrazine (B124118) precursors or the reaction of anthranilic acid derivatives. For the target compound, a plausible synthetic route could involve the methylation of a 6-chloro-1,2-dihydro-3H-indazol-3-one precursor. The introduction of the two methyl groups at the N1 and N2 positions would be a key synthetic challenge, potentially requiring specific alkylating agents and controlled reaction conditions to achieve the desired N,N'-dimethylated product.

The derivatization of the indazolone core is a common strategy to explore structure-activity relationships. For this compound, derivatization could potentially occur at the benzene (B151609) ring, although the existing chloro-substituent might influence the regioselectivity of further reactions. Functionalization of the methyl groups is less likely without harsh conditions. The broader indazole and indazolone classes have seen extensive derivatization, including the introduction of various substituents on the aromatic ring to modulate biological activity.

Understanding of Reactivity and Mechanisms within the Indazolone Framework

The reactivity of the indazolone framework is characterized by the interplay of the lactam functionality within the pyrazole (B372694) ring and the aromatic benzene ring. The carbonyl group of the lactam can undergo nucleophilic attack, although its reactivity is influenced by the electron-donating properties of the adjacent nitrogen atoms. The nitrogen atoms themselves can act as nucleophiles, particularly in their deprotonated form.

The chloro-substituent at the 6-position of the benzene ring is expected to influence the electron density of the aromatic system, potentially affecting its susceptibility to electrophilic aromatic substitution reactions. The precise nature of the reactivity of this compound would require dedicated experimental studies. Mechanistic investigations into the formation of the indazolone ring via photochemical methods point to the in situ generation of a reactive o-nitrosobenzaldehyde intermediate. ucdavis.eduorganic-chemistry.org

Key Insights from Computational and Advanced Spectroscopic Studies

Table 1: Spectroscopic Data for a Structurally Related Indazolone

| Compound | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (101 MHz, DMSO-d6) δ (ppm) | HRMS (ESI) [M-H]- |

|---|

Data extracted from a study on related indazolone compounds and is not for this compound itself.

Computational studies on other indazole derivatives have been used to investigate their electronic properties, stability, and potential interactions with biological targets. Similar in silico studies on this compound could provide valuable insights into its molecular geometry, electrostatic potential, and frontier molecular orbitals, which are crucial for understanding its reactivity and potential biological activity.

Contributions to In Vitro Biological Understanding

While there is no specific in vitro biological data for this compound, the broader class of indazole and indazolone derivatives has demonstrated a wide range of biological activities. Various derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. For example, certain 3-chloro-6-nitro-1H-indazole derivatives have been evaluated for their in vitro antileishmanial activity. nih.gov The biological activity of these compounds is often dependent on the nature and position of substituents on the indazole core. The presence of a chlorine atom at the 6-position and methyl groups at the N1 and N2 positions of the target compound would likely result in a unique biological profile that warrants investigation.

Outlook for Future Academic Exploration of this compound

The limited specific information available for this compound highlights a clear opportunity for future academic research. Key areas for exploration include:

Development of a dedicated and optimized synthetic route: A reliable and efficient synthesis is the first step towards a thorough investigation of this compound.

Comprehensive spectroscopic and crystallographic characterization: Detailed analysis using techniques such as 1D and 2D NMR, mass spectrometry, and single-crystal X-ray diffraction would unequivocally confirm its structure and provide valuable data for computational modeling.

Investigation of its chemical reactivity: Exploring its susceptibility to various chemical transformations would build a more complete understanding of its chemical properties and potential for further derivatization.

In-depth computational analysis: Density Functional Theory (DFT) and other computational methods could be employed to predict its electronic properties, reactivity, and potential binding modes with biological macromolecules.

Screening for in vitro biological activity: A broad-based screening against various cell lines and enzymatic assays could uncover any potential therapeutic applications for this currently understudied molecule.

Q & A

Q. Basic

- IR spectroscopy : Identify carbonyl (C=O) stretches near 1640–1680 cm⁻¹ and NH/OH vibrations (3300–3500 cm⁻¹) to confirm enolic vs. keto tautomers .

- ¹H/¹³C NMR : Methyl groups (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) validate substitution patterns .

- Elemental analysis : Verify Cl content (theoretical ~16%) to detect halogenation inconsistencies .

How does the compound’s stability vary under thermal or acidic conditions?

Q. Advanced

- Thermal stability : Decomposition occurs above 120°C, with POCl₃-mediated cyclization requiring strict temperature control to avoid ring-opening .

- Acid sensitivity : Protonation at the indazolone N-atom leads to ring degradation; avoid prolonged exposure to HCl or H₂SO₄. Stabilize via salt formation (e.g., dihydrochloride derivatives, as in ).

- Light exposure : Photochemical reactivity is observed in analogous uracil derivatives, suggesting potential for [2+2] cycloadditions under UV light .

How can conflicting spectral data from different synthetic batches be resolved?

Advanced

Contradictions often arise from:

- Tautomeric equilibria : Use variable-temperature NMR to distinguish keto-enol interconversions .

- Residual solvents : Employ high-vacuum drying and ¹H NMR solvent suppression techniques.

- Regiochemical impurities : Compare NOESY/ROESY data to confirm substituent positioning, especially for methyl groups .

What advanced methods enable regioselective functionalization of the indazolone core?

Q. Advanced

- Electrophilic aromatic substitution : Direct chlorination at the 6-position using N-chlorosuccinimide (NCS) in DCM .

- Cross-coupling : Suzuki-Miyaura reactions on brominated precursors (e.g., 5-bromo derivatives) for aryl group introduction .

- Photocatalysis : UV-driven cycloadditions with electron-deficient alkenes, as demonstrated in naphthocyclobutapyrimidine syntheses .

What mechanistic insights explain cyclization efficiency in POCl₃ vs. other agents?

Advanced

POCl₃ acts as both a Lewis acid (activating carbonyl groups) and a chlorinating agent. In nitrobenzene, it facilitates intramolecular dehydration via a six-membered transition state, while alternative agents (e.g., PCl₅) may over-chlorinate or form phosphorylated byproducts . Computational studies (DFT) on related systems suggest POCl₃ lowers the activation energy for cyclization by 10–15 kJ/mol compared to SOCl₂ .

How do salt forms (e.g., dihydrochloride) influence solubility and bioactivity screening?

Advanced

Salt formation enhances aqueous solubility (critical for in vitro assays) but may alter tautomer prevalence. For example, dihydrochloride salts stabilize the keto form, as seen in 6-amino-1,2-dihydroindazol-3-one derivatives . Characterize salt stability via DSC/TGA to ensure compatibility with biological buffers.

What strategies mitigate Herz reaction byproducts in scaled-up syntheses?

Advanced

Analogous to benzo[1,2,3]dithiazole systems:

- Slow reagent addition : Prevents exothermic side reactions.

- Catalyst screening : Transition metals (e.g., CuI) suppress dithiazole dimerization .

- In situ monitoring : Use ASAP-MS to detect intermediates and adjust conditions dynamically .

How can researchers validate the compound’s role in multi-step heterocyclic syntheses?

Q. Advanced

- Tagged intermediates : Incorporate isotopic labels (e.g., ¹³C at the 3-position) to track incorporation into larger frameworks .

- X-ray crystallography : Resolve ambiguity in fused-ring systems (e.g., triazolo[3,4-b]thiadiazines) .

- Kinetic studies : Compare reaction rates with/without methyl groups to assess steric/electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products